Home > Products > Screening Compounds P121813 > (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 - 1323257-58-4

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

Catalog Number: EVT-1440013
CAS Number: 1323257-58-4
Molecular Formula: C9H16N2O3
Molecular Weight: 208.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid

Compound Description: (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (TPA) is a crucial intermediate in the synthesis of HIV protease inhibitors. []

Lopinavir

Compound Description: Lopinavir is an antiviral compound. []

Relevance: (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid serves as an intermediate in the synthesis of Lopinavir. [] This highlights the target compound's potential utility in accessing compounds with antiviral properties.

N-(2-Cyanoethyl)-L-valine

Compound Description: This compound is a synthetic intermediate generated during the multi-step synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []

Relevance: N-(2-Cyanoethyl)-L-valine is a direct precursor in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] Understanding the reactivity and properties of this intermediate is crucial for optimizing the synthesis of the target compound.

N-(2-Cyanoethyl)-N-(alkoxycarbonyl)-L-valine

Compound Description: This compound is formed by reacting N-(2-Cyanoethyl)-L-valine with a chlorocarboxylic acid alkyl ester during the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []

Relevance: This intermediate highlights a key step in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] The introduction of the alkoxycarbonyl group at this stage is crucial for the subsequent cyclization step, ultimately leading to the formation of the target compound.

N-(3-Aminopropyl)-N-(methoxycarbonyl)-L-valine

Compound Description: This compound is produced via the hydrogenation of N-(2-Cyanoethyl)-N-(alkoxycarbonyl)-L-valine and undergoes a cyclization reaction to yield (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []

Relevance: This intermediate is the direct precursor to (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] The cyclization of this compound represents the final step in the synthetic pathway and is critical for forming the pyrimidine ring of the target compound.

Overview

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, also known by its CAS number 1323257-58-4, is a deuterated derivative of tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. This compound is significant in pharmaceutical research, particularly in the development of protease inhibitors for HIV treatment. The incorporation of deuterium enhances the stability and metabolic profile of the compound, making it a valuable tool in medicinal chemistry.

Source: The compound is available from various suppliers, including LGC Standards and Santa Cruz Biotechnology, which offer it in neat form for research purposes .

Classification: This compound falls under the category of stable isotope-labeled compounds, specifically designed for use in analytical chemistry and biological studies. It is often utilized in proteomics and drug development due to its ability to provide insights into metabolic pathways and interactions within biological systems .

Synthesis Analysis

The synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 typically involves several key steps that integrate deuterium labeling into the molecular structure.

Methods

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for pyrimidine formation.
  2. Deuteration: Deuterium is introduced at specific positions in the molecule to create the deuterated variant. This can be achieved through methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents during key reaction steps.
    • Reduction Reactions: Employing deuterated reducing agents to selectively introduce deuterium.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is C9H8D8N2O3, with a molecular weight of 208.28 g/mol. The structure features a pyrimidine ring fused with a tetrahydrofuran moiety and an acetic acid group.

Chemical Reactions Analysis

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can participate in various chemical reactions typical of carboxylic acids and amines:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with amines to generate amides, which are crucial for drug design.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide, altering its structure and reactivity.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.

Mechanism of Action

The mechanism of action for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 primarily revolves around its role as an intermediate in synthesizing HIV protease inhibitors.

Process

Upon administration, this compound interacts with viral proteases, inhibiting their activity and preventing viral replication. The presence of deuterium not only stabilizes the compound but may also influence its interaction dynamics with target enzymes, potentially leading to improved efficacy and reduced side effects.

Data

Research indicates that compounds similar to (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 exhibit significant antiviral activity, making them candidates for further development in therapeutic applications against HIV .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a neat liquid or solid depending on storage conditions. It should be handled at room temperature and stored properly to maintain stability.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy can be utilized to confirm its structure and purity.

Applications

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 has significant applications in scientific research:

  • Proteomics Research: Used as a reference standard in mass spectrometry and other analytical techniques.
  • Drug Development: Serves as an intermediate in synthesizing more complex pharmaceutical agents, particularly those targeting viral infections such as HIV.

This compound exemplifies how labeled isotopes can enhance our understanding of drug metabolism and efficacy in biological systems.

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this chiral compound is (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid-d8, reflecting its stereochemistry and deuteration pattern. The base compound (non-deuterated) shares the identical carbon framework but lacks deuterium substitution. The nomenclature explicitly denotes the (S)-absolute configuration at the chiral center, the partially saturated pyrimidinone ring system (tetrahydro-2-oxopyrimidine), and the isopropyl-substituted acetic acid backbone. The "-d8" suffix signifies the site-specific replacement of eight hydrogen atoms with deuterium isotopes [2] [5] [6].

This compound is commercially referenced under multiple aliases that highlight specific structural or stereochemical features. The term "TPA" functions as a common abbreviation in industrial contexts, particularly in pharmaceutical manufacturing. The synonym "Lopinavir intermediate" explicitly denotes its application in antiretroviral drug synthesis, establishing its industrial significance [5] [6].

Table 1: Systematic and Common Synonyms of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

Synonym TypeRepresentative Examples
Systematic Names(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; 1(2H)-Pyrimidineacetic acid, tetrahydro-α-(1-methylethyl)-2-oxo-, (αS)-d8
Common NamesTPA-d8; (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d8
Commercial CodesTRC-T293902 (LGC Standards); CAS 1323257-58-4

Molecular Formula and Isotopic Labeling (Deuterium-d8 Configuration)

The molecular formula C₉H₈D₈N₂O₃ precisely defines the deuterated structure, with eight hydrogen atoms replaced by deuterium (D). This contrasts with the non-deuterated analog's formula of C₉H₁₆N₂O₃. Isotopic labeling occurs at specific molecular sites: the isopropyl group [-CH(CH₃)₂] undergoes complete deuteration to [-CD(CD₃)₂], and the methylene group adjacent to the carboxylic acid (-CH₂COOH) is fully deuterated to (-CD₂COOD). This strategic deuteration pattern is confirmed by the SMILES notation provided in chemical databases: [²H]C([²H])([²H])C([²H])(C([²H])([²H])[²H])C([²H])(N1CCCNC1=O)C(=O)O [1] [2] [4].

The deuterium incorporation significantly alters the molecular mass while preserving the compound's chemical reactivity. The molecular weight increases from 200.23 g/mol in the protiated form to 208.28 g/mol in the deuterated version—a mass difference of 8.05 g/mol directly attributable to the eight deuterium atoms. This substantial mass shift facilitates unambiguous identification via mass spectrometry and influences physical properties like vibrational frequencies and NMR chemical shifts [2] [3].

Table 2: Comparative Molecular Features of Protiated vs. Deuterated Forms

PropertyProtiated FormDeuterated Form (d8)
Molecular FormulaC₉H₁₆N₂O₃C₉H₈D₈N₂O₃
Molecular Weight200.23 g/mol208.28 g/mol
CAS Number192725-50-11323257-58-4
Mass Difference (vs. protiated)-+8.05 g/mol
Primary ApplicationLopinavir synthesisInternal standard, metabolic studies

Stereochemical Analysis: Absolute Configuration (S)-Enantiomer

The chiral center at carbon C2 (the alpha-carbon relative to the carboxylic acid group) exhibits exclusive (S)-configuration in this compound. This stereochemical assignment is denoted by the "(S)" or "(αS)" prefix in its nomenclature and confirmed through stereospecific synthesis routes. The asymmetric carbon connects four distinct substituents: 1) a carboxylic acid group (-COOH), 2) a deuterium-labeled isopropyl group (-CD(CD₃)₂), 3) the tetrahydropyrimidinone ring system, and 4) a deuterated acetate moiety (-CD₂COOD). The (S)-configuration at this stereogenic center is pharmacologically critical, as it determines binding affinity to biological targets [3] [5] [6].

Enantiomeric purity exceeds >95% (HPLC), as documented in analytical certificates for commercially available material. This high stereochemical purity is essential for its application as a synthetic intermediate in pharmaceuticals like Lopinavir—a protease inhibitor where stereochemistry directly influences antiviral efficacy. The chiral integrity is maintained during synthesis through enantioselective catalytic methods or chiral resolution techniques, ensuring the absence of the biologically less active (R)-enantiomer. X-ray crystallography studies of analogous compounds confirm the spatial arrangement characteristic of the S-configuration, where the bulkier tetrahydropyrimidinone ring and isopropyl group adopt an antiperiplanar orientation relative to the carboxylic acid [5] [6] [7].

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Data

NMR Spectroscopy: The deuterated compound exhibits distinct ¹H-NMR features due to deuterium substitution. Protons in the tetrahydropyrimidinone ring (specifically the -N-CH₂-CH₂-N- moiety between δ 3.0-3.8 ppm) remain observable, while signals from the deuterated isopropyl [-CD(CD₃)₂] and acetate (-CD₂COOD) groups are significantly attenuated or absent. Characteristic ¹³C-NMR signals include the carbonyl carbon of the pyrimidinone ring (~δ 155 ppm), the carboxylic acid carbon (~δ 175 ppm), and the ring methylene carbons (δ 20-50 ppm). Deuterium-induced isotopic shifts cause minor upfield displacements (0.1-0.3 ppm) in adjacent carbon resonances compared to the protiated analog [2] [6] [8].

Infrared Spectroscopy: Key IR absorptions include the carbonyl stretching vibrations—a conjugated amide C=O from the pyrimidinone ring near 1660-1690 cm⁻¹ and the carboxylic acid C=O at 1700-1725 cm⁻¹. The deuterated methyl and methylene groups exhibit C-D stretching bands in the 2050-2250 cm⁻¹ region, absent in the protiated compound. Broad O-H stretching (~3000 cm⁻¹) from the carboxylic acid dimer persists, while aliphatic C-H stretches above 2900 cm⁻¹ are diminished due to deuteration [6].

Mass Spectrometry: High-resolution mass spectrometry (HRMS) displays the molecular ion cluster centered at m/z 208.28 [M]⁺, consistent with C₉H₈D₈N₂O₃. The characteristic fragmentation pattern includes loss of D₂O (m/z 190.25), decarboxylation to yield [M-D₂CO₂]⁺ (m/z 148.21), and cleavage of the isopropyl group generating [C₆H₅D₅N₂O₂]⁺ (m/z 137.12). The even-electron ion at m/z 99.08 corresponds to the protonated tetrahydropyrimidinone ring [1] [2] [8].

Properties

CAS Number

1323257-58-4

Product Name

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

IUPAC Name

2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid

Molecular Formula

C9H16N2O3

Molecular Weight

208.287

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D

InChI Key

AFGBRTKUTJQHIP-CYNCDMODSA-N

SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Synonyms

(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.